N-(吡咯烷-2-基甲基)环丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

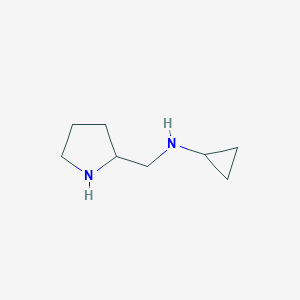

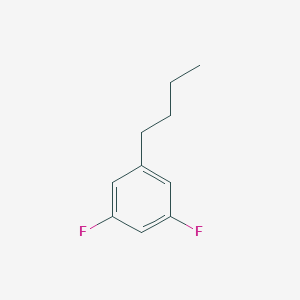

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a compound that has attracted interest due to its unique structure, which integrates a pyrrolidine ring and a cyclopropane moiety. This structural arrangement lends the compound distinct chemical and physical properties, making it a subject of various synthetic and analytical studies.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds like N-(Pyrrolidin-2-ylmethyl)cyclopropanamine, can be achieved through several methods. One approach involves the diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, resulting in products with a cis relationship between substituents at the 2- and 5-positions with high diastereoselectivity (Carson & Kerr, 2005). Another method utilizes N-O tethered carbenoid cyclopropanation to synthesize cyclopropyl-fused pyrrolidines, showcasing the utility of this methodology in creating complex heterocyclic structures (Kalia et al., 2013).

Molecular Structure Analysis

The molecular structure of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine and related compounds involves a close examination of their cyclopropyl-fused pyrrolidine frameworks. These structures are characterized by the presence of multiple stereogenic centers, a feature that significantly influences their chemical reactivity and interactions (Kalia et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving N-(Pyrrolidin-2-ylmethyl)cyclopropanamine derivatives are diverse, ranging from cyclopropanation reactions to more complex rearrangements. For instance, the rhodium-catalyzed cyclopropanation using ene-yne-imino ether compounds as precursors of (2-pyrrolyl)carbenoids highlights the synthetic versatility of these compounds (Nishino et al., 2003). Additionally, the photochemical rearrangement of N-cyclopropylimine-1-pyrroline demonstrates a novel reaction pathway leading to pyrrolines with regiospecificity (Campos et al., 2001).

Physical Properties Analysis

The physical properties of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine derivatives are influenced by their molecular structure, particularly the presence of cyclopropane and pyrrolidine moieties. These structural features affect the compound's solubility, boiling point, and melting point, although specific data on N-(Pyrrolidin-2-ylmethyl)cyclopropanamine itself might not be readily available without empirical testing.

Chemical Properties Analysis

The chemical properties of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine derivatives are characterized by their reactivity towards various chemical transformations, including cycloaddition reactions, functionalization of the cyclopropane ring, and the formation of complex heterocyclic structures. The reactivity patterns of these compounds are crucial for their application in synthetic organic chemistry and the development of new methodologies (Kalia et al., 2013); (Nishino et al., 2003).

科学研究应用

药物发现中的吡咯烷衍生物

吡咯烷环是一种含有氮的饱和五元环,在药物化学中广泛用于开发治疗人类疾病的化合物。这种兴趣源于它由于 sp3 杂化、对立体化学的贡献以及由于称为“假旋转”的现象而增加的三维覆盖率,从而能够有效地探索药效团空间。吡咯烷衍生物,包括 N-(吡咯烷-2-基甲基)环丙胺,已显示出靶标选择性和生物活性,利用取代基的立体化学和空间取向来实现不同的生物学特征。这些化合物要么通过从不同的前体构建环,要么通过对预先形成的吡咯烷环(如脯氨酸衍生物)进行功能化来合成,突出了它们在药物开发中的多功能性和潜力 (Li Petri 等人,2021)。

促智药和胆碱能机制

促智药,包括吡咯烷酮衍生物,已显示出与脑胆碱能机制的相互作用,暗示了它们在认知增强中的潜在治疗用途。这些药物防止或逆转东莨菪碱和其他药物对动物和人类学习和记忆的破坏性影响,表明它们在调节胆碱能通路中的作用。对这些相互作用及其与认知过程的关系的综述指出了吡咯烷支架在开发神经保护和认知增强化合物的过程中,对治疗各种中枢神经系统疾病具有重要意义 (Pepeu & Spignoli, 1989)。

药用植物中的吡咯里西啶生物碱

吡咯里西啶生物碱 (PA) 是在某些植物科中发现的次级代谢产物,因其生物和药理活性而受到研究。这些化合物作为植物的化学防御,但也因其毒性而引起担忧。对 PA 的生物合成和多样性的研究,特别是在千里光族中,提供了对其进化和潜在药用价值的见解。将同精胺合酶鉴定为 PA 生物合成中的关键酶突出了所涉及的生化途径以及利用这些途径进行药物发现的可能性 (Langel, Ober, & Pelser, 2011)。

基于吡咯的生物活性化合物

吡咯核是许多药物的核心成分,已在药物化学中得到广泛探索。吡咯及其杂环稠合衍生物已显示出显着的抗癌、抗微生物和抗病毒活性,并针对其生物活性确定了特定的靶标。这篇综述强调了吡咯核作为药物设计中药效团单元的重要性,指出了 N-(吡咯烷-2-基甲基)环丙胺和相关化合物在开发新治疗剂方面的潜力 (Li Petri 等人,2020)。

属性

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(9-5-1)6-10-7-3-4-7/h7-10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTRSGQKTOVAAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592615 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine | |

CAS RN |

1226215-03-7 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)